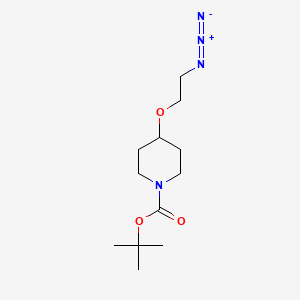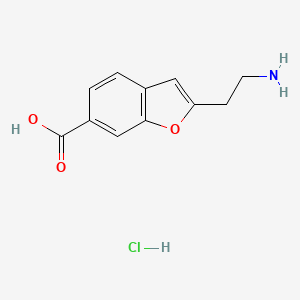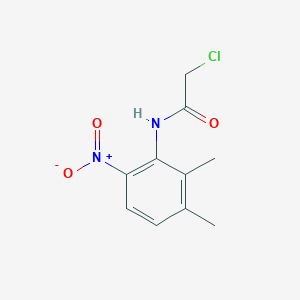
5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol” is a chemical compound with the molecular formula C10H7FN4 . It is a part of a collection of unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The previous report for the preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .科学的研究の応用
Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives similar to 5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol has demonstrated significant antimicrobial activity. In particular, compounds synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which shares structural similarities with the target compound, have been shown to exhibit excellent activity against various microbes compared to other derivatives, indicating a potential application in developing antimicrobial agents (Puthran et al., 2019).
Photophysical Characterization for Biological Applications
The study of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, structurally related to the target compound, has revealed significant insights into their photophysical properties. These fluorophores, characterized by X-ray analysis and spectroscopy, show promising potential as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield. This suggests their applicability in biological imaging and sensing technologies (Fahrni et al., 2003).
Antipsychotic Agent Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds with a core structure similar to 5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol, has uncovered their potential as novel antipsychotic agents. These compounds have demonstrated an ability to reduce spontaneous locomotion in animal models without causing ataxia and without binding to D2 dopamine receptors, a common target for existing antipsychotics. This suggests a unique mechanism of action and potential for treating psychosis with fewer side effects (Wise et al., 1987).
Fluorescent Dyes for Living Cell Imaging
The development of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, related to the target compound, has showcased their utility as highly fluorescent dyes. These compounds exhibit high fluorescence quantum yields along with excellent electrochemical, thermal, and photochemical stabilities, making them suitable for applications in living cell imaging. Their potential in laser scanning confocal microscopy highlights the role of such compounds in advanced imaging techniques (Chen et al., 2012).
Cytotoxic Activity Against Cancer Cell Lines
Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, synthesized from compounds structurally similar to 5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol, have been evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown promise in inhibiting the growth of colon, lung, breast, and liver cancer cells, suggesting their potential as chemotherapeutic agents (Hassan et al., 2015).
Safety And Hazards
特性
IUPAC Name |
3-amino-2-(2-fluorophenyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKIZIVKRVVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=O)N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol | |
CAS RN |
1248162-71-1 |
Source


|
| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)





![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
